3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide
Description
3-Chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with dimethylamino and methoxy groups. The sulfonamide moiety is further modified with chloro and methoxy substituents on the benzene ring. This compound belongs to a class of triazine-linked sulfonamides, which are structurally related to sulfonylurea herbicides and other bioactive molecules. Its synthesis likely involves nucleophilic substitution reactions at the triazine ring, followed by sulfonamide coupling, as seen in analogous compounds . Potential applications include agrochemical or pharmaceutical uses, given the prevalence of triazine-sulfonamide hybrids in herbicidal and enzyme-inhibitory roles .
Properties
IUPAC Name |
3-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O4S/c1-20(2)13-17-12(18-14(19-13)24-4)8-16-25(21,22)9-5-6-11(23-3)10(15)7-9/h5-7,16H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGQYQPDWPWFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the sulfonamide group and other substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Its structure suggests potential pharmaceutical applications, possibly as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Compared to imidazolidin-ylidene-linked sulfonamides , the target lacks heterocyclic fusion at the sulfonamide nitrogen, which may reduce steric hindrance and enhance solubility.
- The dual methoxy groups (on both triazine and benzene rings) likely improve hydrolytic stability relative to chloro-methyl analogues .
Physicochemical Properties
- Solubility: The dimethylamino group increases hydrophilicity compared to methyl or trifluoroethoxy substituents (e.g., triflusulfuron methyl ester ).
- Stability : Methoxy groups on both rings may reduce susceptibility to hydrolysis relative to chloro-substituted analogues .
Biological Activity
The compound 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide is of significant interest due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its components:
- Chloro Group : Imparts electrophilic characteristics.
- Dimethylamino Group : Known for enhancing solubility and potential interactions with biological targets.
- Methoxy Groups : Contribute to the lipophilicity and overall stability of the molecule.
- Sulfonamide Moiety : Often associated with antibacterial properties.
Molecular Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 407.87 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have shown that derivatives of sulfonamides can be effective against a range of Gram-positive and Gram-negative bacteria.
Anticancer Activity
The triazine ring in the compound is known for its role in anticancer agents. Triazines have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of certain enzymes, particularly those involved in neurotransmission due to the presence of the dimethylamino group. Research has shown that similar compounds can modulate cholinergic activity, which is crucial for various neurological functions.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of sulfonamide derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.
Case Study 2: Anticancer Potential
A series of triazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting it may inhibit cell growth effectively. Further molecular docking studies indicated strong binding affinity to tubulin, supporting its potential as an anticancer agent.
Research Findings
Research has consistently highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the triazine ring significantly impact enzyme inhibition and antimicrobial potency.
Key Research Insights
- Structure-Activity Relationship (SAR) : Variations in the methoxy and dimethylamino groups influence solubility and biological activity.
- Mechanism of Action : Inhibition of folate synthesis pathways is a common mechanism among sulfonamide derivatives.
- Potential Therapeutic Applications : The compound shows promise in both antimicrobial and anticancer therapies, warranting further investigation.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-methoxybenzenesulfonamide, and how are reaction conditions optimized?
A: The synthesis typically involves sequential nucleophilic substitutions and sulfonamide coupling. Key steps include:
- Triazine Core Formation : Reacting 4-(dimethylamino)-6-methoxy-1,3,5-triazine-2-amine with chlorinating agents (e.g., POCl₃) to introduce reactive sites .
- Sulfonamide Coupling : Using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond. Solvents like DMF or acetonitrile are preferred for solubility and reaction efficiency .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity products. Yield optimization often requires temperature control (reflux vs. RT) and stoichiometric adjustments .
Advanced Synthesis: Handling Contradictory Data in Reaction Optimization
Q. Q: How can researchers resolve contradictions in literature regarding optimal reaction temperatures for triazine-sulfonamide coupling?
A: Contradictions often arise from solvent polarity and reagent stability. For example:
- High-Temperature Reactions : DMF at 80–100°C accelerates coupling but risks triazine decomposition .
- Room-Temperature Reactions : Acetonitrile with phase-transfer catalysts (e.g., TBAB) minimizes side reactions but extends reaction times .
Methodological Recommendation : Use kinetic studies (TLC/HPLC monitoring) to identify decomposition thresholds. A tiered approach (e.g., 50°C with TBAB) balances speed and stability .
Basic Characterization Techniques
Q. Q: What spectroscopic methods are essential for confirming the structure of this compound?
A: Core techniques include:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), dimethylamino (δ 2.9–3.1 ppm), and sulfonamide protons (δ 7.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or CH₃O⁻ groups) .
- IR Spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
Advanced Characterization: Addressing Spectral Ambiguities
Q. Q: How can overlapping NMR signals from the triazine and sulfonamide groups be deconvoluted?
A: Strategies include:
- 2D NMR (COSY, HSQC) : Resolve coupling between triazine C-H and adjacent methyl groups .
- Solvent Screening : Use deuterated DMSO-d₆ to enhance signal separation via hydrogen bonding .
- Computational Modeling : DFT-based chemical shift predictions (e.g., Gaussian 16) clarify ambiguous assignments .
Biological Activity Screening
Q. Q: What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?
A: Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Mechanistic Studies
Q. Q: How can researchers elucidate the mechanism of action for this compound’s antimicrobial activity?
A: Integrate:
- Molecular Docking : Simulate binding to bacterial dihydrofolate reductase (DHFR) using AutoDock Vina .
- Metabolomic Profiling : LC-MS/MS to track folate pathway intermediates in treated vs. untreated bacteria .
- Resistance Studies : Serial passage experiments to identify mutation hotspots in target enzymes .
Stability and Degradation Analysis
Q. Q: What are the key degradation pathways under varying storage conditions?
A: Major pathways include:
- Hydrolysis : Sulfonamide bond cleavage in aqueous buffers (pH-dependent; monitor via HPLC) .
- Photooxidation : Methoxy group degradation under UV light (use amber vials and antioxidants like BHT) .
Accelerated Stability Testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months .
Data Contradictions in Biological Activity
Q. Q: How should discrepancies between in vitro and in vivo efficacy data be addressed?
A: Potential factors:
- Pharmacokinetics : Poor bioavailability due to low solubility (use logP/logD measurements) .
- Metabolic Instability : CYP450-mediated degradation (test with liver microsomes) .
Resolution : Optimize formulations (e.g., PEGylation) or modify the sulfonamide group to enhance stability .
Computational Modeling for SAR
Q. Q: Which computational tools are most effective for structure-activity relationship (SAR) studies on this compound?
A: Recommended workflow:
QSAR Models : Use Schrödinger’s QikProp to predict ADMET properties .
Molecular Dynamics (MD) : GROMACS for simulating target-ligand interactions over µs timescales .
Free Energy Perturbation (FEP) : Calculate binding affinity changes for methyl/chloro substituent variations .
Scalability Challenges in Multi-Step Synthesis
Q. Q: What strategies mitigate yield losses during scale-up of the triazine-sulfonamide coupling step?
A: Critical considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
